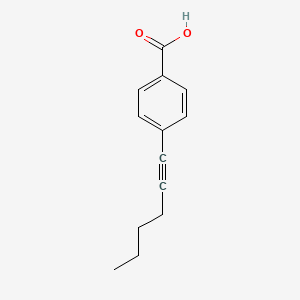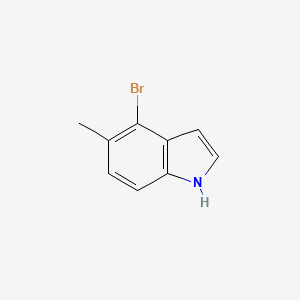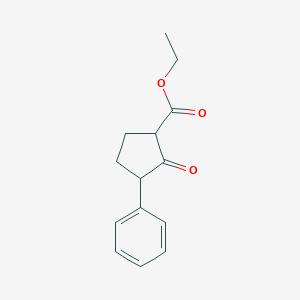
Ethyl 2-oxo-3-phenylcyclopentanecarboxylate
Descripción general
Descripción
Ethyl 2-oxo-3-phenylcyclopentanecarboxylate is a chemical compound with the molecular formula C14H16O3 . It is a main product of BOC Sciences .
Chemical Reactions Analysis
Ethyl 2-oxocyclopentanecarboxylate, a related compound, participates in cobalt (II) Schiff’s base complex catalyzed oxidation of primary and secondary alcohols . The specific chemical reactions involving Ethyl 2-oxo-3-phenylcyclopentanecarboxylate are not detailed in the search results.Aplicaciones Científicas De Investigación
Application 1: Antibacterial Activity
- Summary of the Application : Ethyl 2-oxo-2H-selenopyrano[2, 3-b]quinoline-3-carboxylates, a compound similar to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate, was synthesized and evaluated for its antibacterial properties .
- Methods of Application : The compound was synthesized by the reaction of 3-formyl-2-selenoquinolines with diethyl malonate in the presence of catalytic amounts of piperidine .
- Results or Outcomes : The newly synthesized compounds were found to exhibit a wide spectrum of antibacterial activity. In particular, certain compounds were highly active against S. aureus and M. roseus species .
Application 2: Antimicrobial, Anthelmintic and Cytotoxic Potentials
- Summary of the Application : Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates, another compound similar to Ethyl 2-oxo-3-phenylcyclopentanecarboxylate, was studied for its antibacterial, anthelmintic and cytotoxic potentials .
- Methods of Application : The study involved the synthesis of four compounds and their evaluation for antibacterial, anthelmintic and cytotoxic potentials .
- Results or Outcomes : Among all of the four compounds, one compound displayed remarkable potency with MIC values of 0.125, 0.083, 0.073, and 0.109 mg/ml against E. sakazakii, E. coli. S. aureus, and K. pneumonia, respectively . The compounds demonstrated LC 50 values from 280 to 765 μg/ml, compared to etoposide (LC 50 9.8 μg/ml) . All four compounds showed excellent anthelmintic activity against P. posthuma and A. galli, better than the standard albendazole .
Application 3: Photocatalytic Synthesis of Ester Derivatives
- Summary of the Application : The photocatalytic synthesis of ester derivatives is a popular research topic in organic chemistry . Esters and their derivatives are widely distributed in natural products, pharmaceuticals, fine chemicals, and other fields .
- Methods of Application : The esterification reaction is one of the most important reactions in modern organic synthesis . Recently, photo-induced transformations have attracted much attention in synthetic organic chemistry . More and more research groups have shown great interest in the synthesis of esters by photocatalytic strategies .
- Results or Outcomes : The development of versatile synthetic methods of ester is still an important research topic in organic chemistry . Fisher esterification, the dehydrative coupling of carboxylic acids with alcohols, is the most traditional way to access esters .
Application 4: Pharmacokinetics
- Summary of the Application : Ethyl 2-oxo-3-phenylcyclopentanecarboxylate has been studied for its pharmacokinetic properties .
- Methods of Application : The compound’s properties such as GI absorption, BBB permeant, P-gp substrate, CYP1A2 inhibitor, CYP2C19 inhibitor, CYP2C9 inhibitor, CYP2D6 inhibitor, CYP3A4 inhibitor, and Log Kp (skin permeation) were studied .
- Results or Outcomes : The compound was found to have high GI absorption, it is BBB permeant, not a P-gp substrate, not a CYP1A2 inhibitor, a CYP2C19 inhibitor, not a CYP2C9 inhibitor, not a CYP2D6 inhibitor, not a CYP3A4 inhibitor, and has a Log Kp (skin permeation) of -5.89 cm/s .
Application 5: Photocatalytic Synthesis of Ester Derivatives
- Summary of the Application : The photocatalytic synthesis of ester derivatives is a popular research topic in organic chemistry . Esters and their derivatives are widely distributed in natural products, pharmaceuticals, fine chemicals, and other fields .
- Methods of Application : The esterification reaction is one of the most important reactions in modern organic synthesis . Recently, photo-induced transformations have attracted much attention in synthetic organic chemistry . More and more research groups have shown great interest in the synthesis of esters by photocatalytic strategies .
- Results or Outcomes : The development of versatile synthetic methods of ester is still an important research topic in organic chemistry . Fisher esterification, the dehydrative coupling of carboxylic acids with alcohols, is the most traditional way to access esters .
Application 6: Pharmacokinetics
- Summary of the Application : Ethyl 2-oxo-3-phenylcyclopentanecarboxylate has been studied for its pharmacokinetic properties .
- Methods of Application : The compound’s properties such as GI absorption, BBB permeant, P-gp substrate, CYP1A2 inhibitor, CYP2C19 inhibitor, CYP2C9 inhibitor, CYP2D6 inhibitor, CYP3A4 inhibitor, and Log Kp (skin permeation) were studied .
- Results or Outcomes : The compound was found to have high GI absorption, it is BBB permeant, not a P-gp substrate, not a CYP1A2 inhibitor, a CYP2C19 inhibitor, not a CYP2C9 inhibitor, not a CYP2D6 inhibitor, not a CYP3A4 inhibitor, and has a Log Kp (skin permeation) of -5.89 cm/s .
Safety And Hazards
The safety data sheet for Ethyl 2-oxo-3-phenylcyclopentanecarboxylate suggests that it should be kept away from heat/sparks/open flames/hot surfaces and that protective gloves/protective clothing/eye protection/face protection should be worn when handling it . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Propiedades
IUPAC Name |
ethyl 2-oxo-3-phenylcyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)12-9-8-11(13(12)15)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSQKGAKYUHQNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441780 | |
| Record name | Ethyl 2-oxo-3-phenylcyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxo-3-phenylcyclopentanecarboxylate | |
CAS RN |
312312-75-7 | |
| Record name | Ethyl 2-oxo-3-phenylcyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

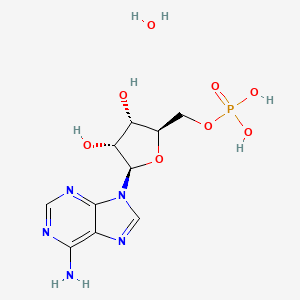
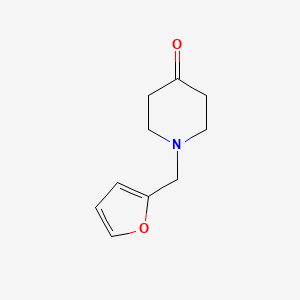
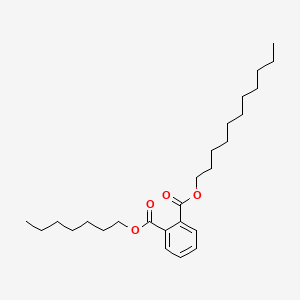
![9-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B1337098.png)
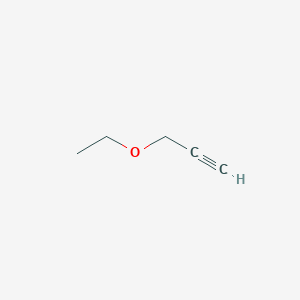
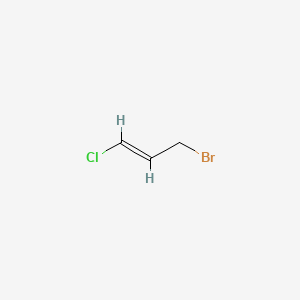
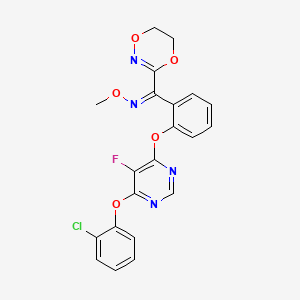
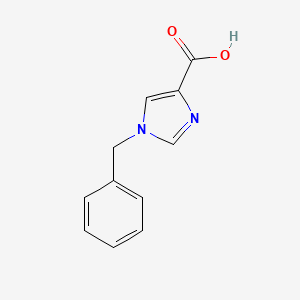
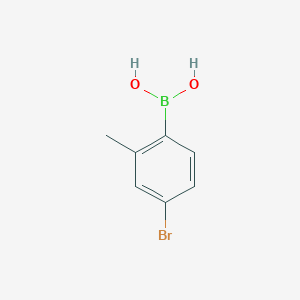
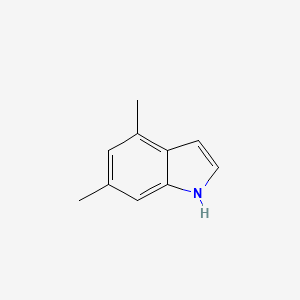
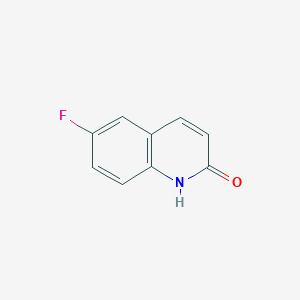
![5-Methoxy-2-vinyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1337123.png)
